molecular formula C21H26N4O7S · C12H23N B612920 Z-Arg(Mbs)-OH DCHA CAS No. 58810-11-0

Z-Arg(Mbs)-OH DCHA

Cat. No. B612920
CAS RN: 58810-11-0
M. Wt: 659.85
InChI Key:
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Description

Z-Arg(Mbs)-OH DCHA is an amino acid derivative that has been widely used in scientific research and has been found to have a wide range of biochemical and physiological effects. It is a synthetic molecule that is derived from arginine and is composed of a guanidino group, an alpha-amino acid side chain, and an hydroxyl group. It has been used in both in vitro and in vivo studies and has been found to have a wide range of effects, including modulation of intracellular signaling pathways and the modulation of gene expression.

Scientific Research Applications

Photocatalytic Degradation and Environmental Remediation

  • Photocatalytic Degradation Using MOFs : MOFs like ZIF-8 have been studied for their efficiency in photocatalytic degradation of dyes like methylene blue under UV light. This suggests potential applications of similar compounds in environmental remediation and sustainable energy solutions (Jing et al., 2014).

  • Z-scheme Photocatalysts for Wastewater Treatment : Research on Z-scheme Fe2O3@Ag-ZnO@C heterostructures from Fe-MOFs demonstrated significant performance in photo-degradation of pollutants in wastewater under visible light, indicating the potential of such materials in environmental applications (Li et al., 2020).

  • Enhanced Photocatalytic Activity for Water Purification : Studies on ZnO nanostructures have shown enhanced photocatalytic activity under UV radiation for degradation of toxic organic compounds, suggesting their utility in treating wastewater from industries like textiles and pharmaceutics (Habba et al., 2016).

Synthesis and Characterization

  • Synthesis of Novel Photocatalysts : Research has been conducted on the synthesis and characterization of novel photocatalysts such as ZnO/bone char composites, which showed strong visible light absorption and high photocatalytic activity, indicating potential for environmental cleanup applications (Jia et al., 2018).

  • Highly Enhanced Photocatalytic Degradation : Studies on indirect all-solid-state Z-scheme nanoheterojunctions like g-C3N4-RGO-TiO2 have shown highly enhanced photocatalytic performance, which can be applicable in various photocatalytic applications including environmental remediation (Wu et al., 2017).

  • Sunlight-driven Photocatalysis : Research on MoO3/Bi2O3/g-C3N4 heterostructures showed effective sunlight-driven degradation of organic pollutants in wastewater, highlighting the potential of such materials in practical environmental applications (Alnaggar et al., 2021).

properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFJUFKMGZAOPA-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718550
Record name (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58810-11-0
Record name L-Ornithine, N5-[imino[[(4-methoxyphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58810-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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